N-piperidin-3-yl-1H-indazol-5-amine N-piperidin-3-yl-1H-indazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14191999
InChI: InChI=1S/C12H16N4/c1-2-11(8-13-5-1)15-10-3-4-12-9(6-10)7-14-16-12/h3-4,6-7,11,13,15H,1-2,5,8H2,(H,14,16)
SMILES:
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol

N-piperidin-3-yl-1H-indazol-5-amine

CAS No.:

Cat. No.: VC14191999

Molecular Formula: C12H16N4

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

N-piperidin-3-yl-1H-indazol-5-amine -

Specification

Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
IUPAC Name N-piperidin-3-yl-1H-indazol-5-amine
Standard InChI InChI=1S/C12H16N4/c1-2-11(8-13-5-1)15-10-3-4-12-9(6-10)7-14-16-12/h3-4,6-7,11,13,15H,1-2,5,8H2,(H,14,16)
Standard InChI Key DZCXFGNWECEITN-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)NC2=CC3=C(C=C2)NN=C3

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

N-Piperidin-3-yl-1H-indazol-5-amine consists of a bicyclic indazole core (a benzene ring fused to a pyrazole) substituted at the third position with a piperidine ring and at the fifth position with an amine group. The piperidine moiety introduces a six-membered saturated ring containing one nitrogen atom, contributing to the compound’s basicity and conformational flexibility.

Key Structural Features:

  • Molecular Formula: C₁₁H₁₄N₄ (calculated from PubChem data ).

  • Molecular Weight: 202.26 g/mol.

  • Hydrogen Bond Donors/Acceptors: 2 donors (amine and indazole NH) and 4 acceptors (piperidine N, indazole N, and two aromatic N) .

Structural Analogues and Modifications

Variants of this compound often involve substitutions on the piperidine or indazole rings, which alter physicochemical and pharmacological properties. For example:

Compound NameModificationImpact on Properties
3-(1-Methylpiperidinyl)-1H-indazoleMethyl group on piperidineEnhanced solubility and metabolic stability
N-(1-(3-Aminobenzyl)piperidin-3-yl)-1H-indazol-5-amineBenzyl substitution on piperidineIncreased receptor affinity
6-Methylindole derivativesIndole instead of indazoleBroader enzymatic interactions

These modifications demonstrate how strategic substitutions can optimize bioavailability and target engagement.

Synthesis and Optimization

General Synthetic Route

The synthesis of N-piperidin-3-yl-1H-indazol-5-amine typically involves a multi-step process starting with cyclohexanone derivatives. A representative method includes:

  • Cyclization: Reacting 1,3-dicarbonyl cyclohexanone derivatives with hydrazine hydrate in methanol under acidic conditions to form the indazole core .

  • Piperidine Incorporation: Introducing the piperidine group via nucleophilic substitution or reductive amination .

  • Purification: Column chromatography or recrystallization to isolate the final product .

Example Reaction:

Cyclohexanone derivative+Hydrazine hydrateMeOH/H+Indazole intermediatePiperidine couplingN-Piperidin-3-yl-1H-indazol-5-amine\text{Cyclohexanone derivative} + \text{Hydrazine hydrate} \xrightarrow{\text{MeOH/H}^+} \text{Indazole intermediate} \xrightarrow{\text{Piperidine coupling}} \text{N-Piperidin-3-yl-1H-indazol-5-amine}

Yield and Scalability

Optimized conditions (refluxing methanol, 12–24 hours) achieve yields of 60–75% . Scalability is feasible but requires careful control of stoichiometry to minimize byproducts like unsubstituted indazoles.

Biological Activities and Mechanisms

Antibacterial Efficacy

N-Piperidin-3-yl-1H-indazol-5-amine derivatives exhibit potent activity against Gram-positive bacteria:

DerivativeMIC against S. aureus (μg/mL)MIC against B. subtilis (μg/mL)
5A816
5D48
5F24

Mechanistic studies reveal inhibition of DNA gyrase (PDB: 1KZN), a critical enzyme for bacterial DNA replication. Molecular docking shows hydrogen bonding with residues like Glu-50 (2.99 Å) and Arg-76 (2.80 Å), disrupting enzyme function .

Applications in Medicinal Chemistry

Antibacterial Agents

The compound’s efficacy against multidrug-resistant S. aureus positions it as a candidate for novel antibiotics. Its selectivity for bacterial over mammalian enzymes reduces off-target toxicity .

Central Nervous System (CNS) Therapeutics

Structural similarity to known neuroactive indazoles suggests potential in treating anxiety or depression. Further in vivo studies are needed to validate these applications .

Comparative Analysis with Analogues

Pharmacokinetic Profiles

ParameterN-Piperidin-3-yl-1H-indazol-5-amine3-(1-Methylpiperidinyl)-1H-indazole
LogP2.11.8
Solubility (mg/mL)0.41.2
Metabolic Stability (t₁/₂)45 min90 min

The methylated analogue exhibits improved solubility and metabolic stability, making it preferable for oral formulations .

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